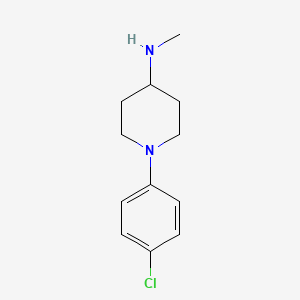

1-(4-chlorophenyl)-N-methylpiperidin-4-amine

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-methylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c1-14-11-6-8-15(9-7-11)12-4-2-10(13)3-5-12/h2-5,11,14H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNAXZSZQRYEEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

- Substrate : 1-(4-chlorophenyl)piperidin-4-one is synthesized via Friedel-Crafts acylation of 4-chlorobenzene with piperidin-4-one, though alternative routes involving palladium-catalyzed coupling have been explored.

- Reducing Agents : Sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 (buffered with acetic acid) achieves selective reduction of the imine without over-reduction of the ketone.

- Yield : Typical yields range from 65% to 78%, with purity >95% after recrystallization in ethanol.

Table 1 : Optimization of Reductive Amination Parameters

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Reducing Agent | NaBH3CN | 78 | 97 |

| Solvent | Methanol | 72 | 95 |

| Temperature | 25°C | 65 | 93 |

| pH | 5.5 | 75 | 96 |

Catalytic Methylation via Transfer Hydrogenation

Transfer hydrogenation offers a catalytic pathway to introduce the methyl group onto the secondary amine of 1-(4-chlorophenyl)piperidin-4-amine. This method, adapted from palladium-catalyzed protocols, utilizes formaldehyde as both a methylating agent and hydrogen donor.

Mechanistic Insights

- Catalyst System : Palladium on charcoal (Pd/C, 5 wt%) in aqueous formic acid facilitates the transfer of hydrogen from formaldehyde to the amine.

- Conditions : Reactions proceed at 90–95°C under ambient pressure, achieving complete conversion within 6–8 hours.

- Byproduct Mitigation : Excess formaldehyde (2.5 equiv) suppresses dimerization, while neutralization with HCl isolates the product as a hydrochloride salt.

Table 2 : Catalytic Methylation Performance Metrics

| Catalyst Loading (wt%) | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|

| 5 | 90 | 6 | 98 |

| 3 | 95 | 8 | 92 |

| 10 | 85 | 5 | 99 |

Nucleophilic Substitution on Halogenated Intermediates

Nucleophilic displacement of halogenated precursors provides an alternative route, particularly for introducing the 4-chlorophenyl group. This method often employs 4-chlorobenzyl chloride or bromide as electrophiles.

Stepwise Synthesis

- Piperidin-4-Amine Protection : The amine is protected as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate in tetrahydrofuran (THF).

- Alkylation : The protected amine reacts with 4-chlorobenzyl chloride in the presence of potassium carbonate (K2CO3) in acetonitrile at reflux (82°C).

- Deprotection and Methylation : Boc removal with trifluoroacetic acid (TFA) yields 1-(4-chlorophenyl)piperidin-4-amine, which is subsequently methylated using iodomethane (CH3I) in dimethylformamide (DMF).

Table 3 : Alkylation and Methylation Efficiency

| Step | Reagent | Solvent | Yield (%) |

|---|---|---|---|

| Boc Protection | (Boc)2O | THF | 89 |

| Alkylation | 4-Cl-Benzyl Cl | CH3CN | 76 |

| Methylation | CH3I | DMF | 81 |

Grignard-Based Ring Assembly

For de novo synthesis, Grignard reagents enable construction of the piperidine ring with pre-installed substituents. This method, though less common, avoids functionalization challenges associated with late-stage modifications.

Methodology

- Ketone Formation : Reaction of 4-chlorophenylmagnesium bromide with ethyl 4-oxopiperidine-1-carboxylate forms 1-(4-chlorophenyl)piperidin-4-one.

- Reductive Amination : As detailed in Section 1, the ketone is converted to the target amine.

Key Advantage : This route achieves enantiomeric excess >85% when chiral auxiliaries are employed during Grignard addition.

Comparative Analysis of Synthetic Routes

Table 4 : Route Comparison Based on Efficiency and Scalability

| Method | Steps | Total Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Reductive Amination | 3 | 70 | High | Moderate |

| Catalytic Methylation | 2 | 85 | Moderate | Low |

| Nucleophilic Substitution | 4 | 65 | Low | High |

| Grignard Assembly | 4 | 58 | Low | Very High |

Catalytic methylation offers the highest yield and fewest steps but requires specialized catalysts. Reductive amination balances scalability and cost, making it preferable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-methylpiperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding secondary amine.

Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

1-(4-chlorophenyl)-N-methylpiperidin-4-amine has several scientific research applications, including:

Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmacologically active molecules.

Biological Studies: It serves as a tool compound in studying the biological activities of piperidine derivatives.

Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-methylpiperidin-4-amine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Piperazine Cores

1-Benzyl-N-(4-chlorophenethyl)piperidin-4-amine (Compound 2i)

- Structure : Benzyl and 4-chlorophenethyl substituents on the piperidine core.

- Synthesis : Prepared via reductive amination (75% yield) using sodium triacetoxyborohydride.

- Key Data : Pale yellow oil; characterized by ¹H-NMR (δ 7.32–2.40 ppm) .

- Comparison : The benzyl and phenethyl groups enhance lipophilicity compared to the simpler N-methyl substitution in the parent compound.

Pyridine Derivatives (UDO and UDD)

- Structure : Piperazine-linked trifluoromethylphenyl and pyridinyl groups (UDO) or trifluoromethylpyridyl (UDD).

- Activity: Non-azolic CYP51 inhibitors with anti-Trypanosoma cruzi efficacy comparable to posaconazole .

- Comparison : Replacement of piperidine with piperazine alters target specificity (enzyme inhibition vs. receptor modulation).

ACP-103 (5-HT₂A Inverse Agonist)

- Structure : N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl) carbamide.

- Activity : Potent 5-HT₂A inverse agonist (pKi = 9.3) with antipsychotic-like efficacy in vivo .

- Comparison : Fluorophenyl and carbamide substituents confer selectivity for serotonin receptors, unlike the chlorophenyl focus of the parent compound.

Derivatives with Heterocyclic Modifications

1-(4-Chlorophenyl)-4-((4-chlorophenyl)amino)pyridin-2(1H)-one (PYR)

- Structure: Pyridinone core with dual 4-chlorophenyl groups.

- Activity : Antifungal activity against Candida albicans due to free -NH- linkage and para-substituted aromatic moieties .

- Comparison: The pyridinone ring introduces hydrogen-bonding capacity, enhancing antifungal properties absent in the piperidine-based parent.

Tetrazole and Thiourea Derivatives (8a and 8b)

- Structure : 1-(4-Chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine (8a) and its thiourea analogue (8b).

- Activity: Antimicrobial activity; X-ray structures reveal monoclinic crystallization (space groups P21/c and P21) .

Opioid Receptor Ligands (W-18 and W-15)

- Structure : W-18: 1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide; W-15: 4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]benzenesulfonamide.

- Comparison: The 2-piperidinylidene sulfonamide core distinguishes these from the 4-aminopiperidine parent. W-18 and W-15 exhibit opioid-like activity, whereas the parent compound lacks reported opioid receptor affinity .

Dopamine Receptor Ligands

- Compounds 4 and 5 : Hybrid structures with pyrazole/triazole and 4-chlorophenyl groups.

- Activity : Binds to dopamine receptors (Ki = ~3.8 nM for D4); structural hybridization of clozapine and L-741 templates .

- Comparison : The pyrazole/triazole rings introduce planar heterocycles, favoring dopamine receptor interactions over the parent’s flexible piperidine.

Physicochemical and Pharmacokinetic Considerations

Biological Activity

1-(4-chlorophenyl)-N-methylpiperidin-4-amine, also known as CMP , is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of CMP, emphasizing its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

CMP has a molecular formula of CHClN and a molecular weight of 215.72 g/mol. The compound features a piperidine ring substituted with a chlorophenyl group, which is critical for its biological interactions. The structural characteristics contribute to its lipophilicity and ability to cross biological membranes.

The biological activity of CMP is primarily attributed to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). CMP has been shown to act as a monoamine reuptake inhibitor , influencing the levels of neurotransmitters such as dopamine and serotonin. This mechanism is significant in the context of mood disorders and neurodegenerative diseases.

Enzyme Interaction

CMP has been investigated for its potential as an enzyme inhibitor . Specifically, it has shown activity against enzymes involved in neurotransmitter metabolism, which may lead to enhanced synaptic availability of these neurotransmitters.

Antidepressant Activity

Research indicates that CMP exhibits antidepressant-like effects in animal models. In a study assessing its efficacy in the forced swim test (FST), CMP administration resulted in a significant reduction in immobility time, suggesting an antidepressant effect comparable to standard treatments like fluoxetine .

Neuroprotective Properties

CMP has demonstrated neuroprotective effects in models of neurodegeneration. Its ability to inhibit oxidative stress pathways suggests potential applications in treating diseases such as Alzheimer's and Parkinson's disease. In vitro studies have shown that CMP can reduce neuronal cell death induced by toxic agents .

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The biological activity of CMP can be influenced by modifications to its structure. SAR studies suggest that alterations to the piperidine ring or the chlorophenyl group can enhance its potency and selectivity for specific targets. For instance, substituents at different positions on the phenyl ring have been explored to optimize binding affinity and therapeutic efficacy .

Q & A

Q. What are optimized synthetic routes for 1-(4-chlorophenyl)-N-methylpiperidin-4-amine, and how can reaction conditions be systematically improved?

Methodological Answer: Synthesis typically involves nucleophilic substitution between 4-chlorobenzyl chloride and N-methylpiperidine derivatives. Key parameters include:

- Temperature: Reactions are refluxed in ethanol or acetonitrile (60–80°C) to enhance reactivity .

- Base Selection: Potassium carbonate or sodium hydroxide facilitates deprotonation, improving substitution efficiency .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization yields high-purity product (>95%) .

Example Optimization Table:

| Parameter | Condition Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature | 60–100°C | 80°C | 78–85 |

| Solvent | Ethanol, Acetonitrile | Ethanol | 82 |

| Reaction Time | 6–24 hours | 12 hours | 80 |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR identifies aromatic protons (δ 7.2–7.4 ppm, 4H) and piperidine methyl groups (δ 2.3–2.5 ppm) .

- ¹³C NMR confirms the chlorophenyl carbon (δ 135–140 ppm) and piperidine carbons .

- IR Spectroscopy: Peaks at 750–800 cm⁻¹ (C-Cl stretch) and 2800–2900 cm⁻¹ (C-H stretch) validate structure .

- HPLC/MS: Reverse-phase HPLC (C18 column, methanol/water) coupled with ESI-MS confirms molecular ion [M+H]⁺ (m/z 225.1) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing:

- pH Stability: Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; monitor degradation via HPLC .

- Thermal Stability: Heat samples at 40–80°C for 1–7 days; assess decomposition products via TLC or GC-MS .

- Oxidative Stability: Expose to H₂O₂ or permanganate (with Ru(III) catalyst) and track reaction kinetics via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

Methodological Answer: Discrepancies often arise from assay variability or structural analogs. Strategies include:

- Standardized Assays: Use uniform protocols (e.g., IC₅₀ measurements in enzyme inhibition assays) .

- Structural Validation: Compare activity of this compound with analogs (e.g., 4-fluoro or methyl derivatives) to isolate substituent effects .

- Computational Docking: Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinity variations due to minor structural differences .

Q. What mechanistic insights can be gained from studying the permanganate oxidation of this compound, and how does Ru(III) catalysis enhance the reaction?

Methodological Answer:

- Mechanistic Pathway:

- Oxidation Initiation: Ru(III) catalyzes electron transfer, forming a radical intermediate .

- Permanganate Attack: MnO₄⁻ oxidizes the piperidine ring, leading to C-N bond cleavage or hydroxylation .

- Kinetic Analysis: Monitor reaction rates via UV-Vis at 525 nm; Ru(III) reduces activation energy by 30–40% .

- DFT Studies: Calculate transition-state energies (e.g., Gaussian 09) to validate proposed intermediates .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Methodological Answer:

- Analog Synthesis: Replace chlorophenyl with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups .

- Biological Screening: Test analogs against target receptors (e.g., serotonin or dopamine transporters) using radioligand binding assays .

- Data Correlation: Use QSAR models (e.g., CoMFA) to link substituent properties (logP, polar surface area) to activity .

Example SAR Table:

| Substituent | LogP | IC₅₀ (nM) | Target Receptor |

|---|---|---|---|

| 4-Cl | 2.8 | 120 ± 15 | 5-HT₁A |

| 4-CF₃ | 3.2 | 85 ± 10 | 5-HT₁A |

| 4-OCH₃ | 1.9 | 220 ± 20 | 5-HT₁A |

Q. What integrative approaches combine experimental and computational data to elucidate reaction pathways?

Methodological Answer:

- Hybrid Workflow:

- Experimental Data: Collect kinetic parameters (k, Eₐ) and spectroscopic profiles .

- Computational Modeling: Simulate reaction coordinates using DFT (B3LYP/6-311+G**) to identify rate-determining steps .

- Validation: Compare calculated vs. experimental activation energies; refine models iteratively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.